N-(2-ethoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S2/c1-2-26-14-7-4-3-6-13(14)20-17(25)12-28-18-10-9-16-21-22-19(24(16)23-18)15-8-5-11-27-15/h3-11H,2,12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYQPHWNXAQCSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure features a triazole ring , a thiophene moiety , and an ethoxyphenyl group , which are significant in determining its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Chemical Formula
The molecular formula of this compound is .
Structural Features
| Feature | Description |
|---|---|
| Ethoxy Group | Enhances lipophilicity |
| Thiophene Ring | Contributes to electron delocalization |
| Triazole Moiety | Known for diverse biological activities |
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A review highlighted that several pyrazole derivatives demonstrated potent antibacterial and antifungal activities, suggesting that the triazole component may play a crucial role in these effects .
Anticancer Properties
The compound's structural components are associated with anticancer activity. Triazoles have been reported to inhibit key pathways in cancer cell proliferation. For example, compounds containing triazole rings have shown inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in various cancers .
Anti-inflammatory Effects
Research has also indicated that similar compounds possess anti-inflammatory properties. The ability of these compounds to inhibit pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases .
Case Studies
- Antimicrobial Screening : A study screened a library of triazole derivatives for antimicrobial activity, revealing that several compounds exhibited over 90% inhibition against Mycobacterium tuberculosis .
- Anticancer Activity : In vitro studies on triazole-thiophene derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating high potency .
- Inflammation Models : In vivo models demonstrated that similar compounds reduced inflammation markers significantly compared to control groups .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The ethoxy group enhances solubility and bioavailability.
- Ring Modifications : Alterations in the thiophene or triazole rings can lead to increased potency against specific targets.
Table: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Ethoxy Group Presence | Increased solubility |
| Thiophene Substitution | Enhanced interaction with targets |
| Triazole Ring Variants | Variable anticancer efficacy |
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of a thiophenyl group and a triazolo-pyridazine moiety. Its molecular formula is , with a molecular weight of approximately 372.46 g/mol. Understanding its structural features is crucial for elucidating its biological mechanisms.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds featuring the triazolo-pyridazine scaffold. For instance, derivatives of this scaffold have shown promising activity against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : Certain derivatives exhibit IC50 values as low as 0.83 ± 0.07 µM, indicating potent anticancer activity .
These findings suggest that N-(2-ethoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide may serve as a lead compound for developing new anticancer therapies.
Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression:
- Poly(ADP-ribose) polymerases (PARPs) : These enzymes play critical roles in DNA repair and cell survival. Compounds similar to this compound have demonstrated competitive inhibition against PARP enzymes .
Synthetic Methodologies
The synthesis of this compound involves several steps:
- Formation of Triazolo-Pyridazine : The initial step typically involves the reaction of thiophenes with triazole derivatives under controlled conditions to form the core pyridazine structure.
- Acetylation : The resulting triazolo-pyridazine is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide functionality.
- Purification : The final product is purified through recrystallization or chromatography to obtain high purity suitable for biological testing.
Case Studies and Research Findings
Several studies have documented the applications of related compounds in medicinal chemistry:
- Antitumor Activity : A study reported that triazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, supporting their potential use in chemotherapy .
- Mechanistic Insights : Investigations into the binding modes of these compounds with target enzymes have provided insights into their mechanism of action, which can guide further modifications for enhanced efficacy .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogues
Key Observations :
- The thiophen-2-yl group in the target compound distinguishes it from methyl-substituted analogs like C1632. Thiophene’s electron-rich nature may enhance binding to hydrophobic pockets or metal ions in biological targets.
Pharmacological and Functional Comparisons
Insights :
- C1632’s methylphenyl and methyl-triazolo groups are critical for LIN28 inhibition, suggesting that substituent bulk and polarity influence target engagement. The target compound’s thiophene and ethoxy groups may shift selectivity toward other RNA-binding proteins or pathways .
- No direct evidence links the target compound to PD-L1 downregulation, a key feature of C1632 .
Industrial and Patent Landscape
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
